![molecular formula C20H32N2O4S B5643747 3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like "3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol" typically involves multi-step chemical processes. An efficient strategy for synthesizing related sulfonamide compounds has been described, utilizing the activation of oxazoline rings and the opening of five-membered rings in specific systems, which might be analogous to the synthesis steps for the compound (Gómez-García et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using advanced spectroscopic methods, including heteronuclear single quantum coherence spectroscopy (HSQC), heteronuclear multiple bond correlation (HMBC), and NMR experiments. These techniques provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule (Gómez-García et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, such as the morpholinyl and sulfonyl groups. For instance, ester hydrolysis is a significant reaction pathway in similar compounds, leading to the formation of carboxylic acids and other derivatives, which are crucial for understanding the compound's chemical behavior (Richter et al., 2022).
properties
IUPAC Name |
3-[(3R,4S)-1-[(4-methylsulfonylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-27(24,25)19-6-4-17(5-7-19)15-21-9-8-20(18(16-21)3-2-12-23)22-10-13-26-14-11-22/h4-7,18,20,23H,2-3,8-16H2,1H3/t18-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQDIAAHCNEGBK-QUCCMNQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2CCC(C(C2)CCCO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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